2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid
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Overview
Description
2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid is a synthetic organic compound characterized by the presence of an adamantane moiety, a benzoyl group, and an amino acid derivative. The adamantane structure imparts unique properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a series of reactions, often starting with adamantane or its derivatives.
Amino Acid Derivatization: The final step involves the coupling of the benzoylated adamantane with an amino acid derivative, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity .
Scientific Research Applications
2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into its potential as a drug candidate for treating various diseases, including viral infections and neurological disorders, is ongoing.
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect .
Comparison with Similar Compounds
2-(adamantan-1-yl)-2-[(4-methylphenyl)formamido]acetic acid can be compared to other adamantane derivatives, such as:
Amantadine: Used as an antiviral and antiparkinsonian drug, amantadine shares the adamantane core but differs in its functional groups and biological activity.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease, memantine has a different mechanism of action and target specificity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(1-adamantyl)-2-[(4-methylbenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-12-2-4-16(5-3-12)18(22)21-17(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,17H,6-11H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEVIOIJOIUWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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